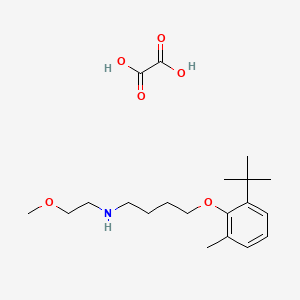![molecular formula C17H27NO6 B4001832 2-[3-(2-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid CAS No. 1185532-74-4](/img/structure/B4001832.png)
2-[3-(2-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid
Overview
Description
2-[3-(2-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid is a chemical compound that combines an organic amine with an oxalic acid salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Butan-2-ylphenoxy)propylamino]ethanol typically involves a multi-step process. One common method includes the reaction of 2-butan-2-ylphenol with 3-chloropropylamine to form 2-[3-(2-Butan-2-ylphenoxy)propylamino]ethanol. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common. The final product is often purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Butan-2-ylphenoxy)propylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[3-(2-Butan-2-ylphenoxy)propylamino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Butan-2-ylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Propylamino)ethanol: Similar in structure but lacks the phenoxy group.
2-(Butylamino)ethanol: Similar but with a different alkyl chain length.
2-(Methylamino)ethanol: Similar but with a shorter alkyl chain.
Uniqueness
2-[3-(2-Butan-2-ylphenoxy)propylamino]ethanol is unique due to the presence of the phenoxy group, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
2-[3-(2-butan-2-ylphenoxy)propylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-3-13(2)14-7-4-5-8-15(14)18-12-6-9-16-10-11-17;3-1(4)2(5)6/h4-5,7-8,13,16-17H,3,6,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQILQPINHMYZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCNCCO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185532-74-4 | |
| Record name | Ethanol, 2-[[3-[2-(1-methylpropyl)phenoxy]propyl]amino]-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185532-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Methyl-2-nitrophenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4001749.png)

![N-[2-(2-butan-2-ylphenoxy)ethyl]propan-2-amine;oxalic acid](/img/structure/B4001758.png)
amine oxalate](/img/structure/B4001767.png)
![oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B4001775.png)


![4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4001813.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4001815.png)
![[4-(2-biphenylyloxy)butyl]isopropylamine oxalate](/img/structure/B4001819.png)
![[4-(4-bromo-2-chlorophenoxy)butyl]isopropylamine oxalate](/img/structure/B4001824.png)


![N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4001855.png)
